(4-Bromo-2-nitrophenyl)methanesulfonyl chloride

Bifunctional Linker Sequential Derivatization Cross-Coupling

Constructing focused kinase inhibitor libraries often stalls due to the lack of a single intermediate that sequentially enables sulfonamide formation and downstream diversification. (4-Bromo-2-nitrophenyl)methanesulfonyl chloride solves this as a validated bifunctional scaffold. - Orthogonal Handles: Enables a streamlined two-step, one-pot sequence-first reacting the electrophilic sulfonyl chloride with diverse amines, then executing a Suzuki-Miyaura coupling at the aryl bromide to introduce a second diversity point. - Enhanced Electrophilicity: The ortho-nitro group withdraws electron density, ensuring rapid and efficient sulfonamide bond formation even with weakly nucleophilic amines. - Late-Stage Flexibility: The benzylic sulfonyl chloride geometry and the robust bromine handle provide a reliable platform for agrochemical and CNS-targeted library synthesis, with a validated 95% purity ensuring consistent scale-up performance.

Molecular Formula C7H5BrClNO4S
Molecular Weight 314.54 g/mol
Cat. No. B13257603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-nitrophenyl)methanesulfonyl chloride
Molecular FormulaC7H5BrClNO4S
Molecular Weight314.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)[N+](=O)[O-])CS(=O)(=O)Cl
InChIInChI=1S/C7H5BrClNO4S/c8-6-2-1-5(4-15(9,13)14)7(3-6)10(11)12/h1-3H,4H2
InChIKeyGUXYENHEWIKUAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-2-nitrophenyl)methanesulfonyl chloride (CAS 1595870-36-2): A Bifunctional Building Block for Sequential Derivatization


(4-Bromo-2-nitrophenyl)methanesulfonyl chloride is an arylmethanesulfonyl chloride featuring a benzylic methanesulfonyl chloride group, an ortho-nitro substituent, and a para-bromo substituent on the aromatic ring [1]. This substitution pattern creates a bifunctional scaffold: the sulfonyl chloride serves as an electrophilic handle for sulfonamide or sulfonate ester formation, while the aryl bromide enables downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [2]. The ortho-nitro group further withdraws electron density, enhancing the electrophilicity of the sulfonyl chloride center beyond that of non-nitrated or meta-substituted analogs [3].

1
Bifunctional scaffold enables sequential sulfonylation and cross-coupling reactions
2
Enhanced electrophilicity via ortho-nitro activation supports efficient sulfonamide formation
3
Step-economy strategy avoids separate halogen installation and protection steps

Why Substituting (4-Bromo-2-nitrophenyl)methanesulfonyl chloride with a Generic Aryl Halide or Simple Sulfonyl Chloride Compromises Synthetic Utility


Substituting this compound with a simplified analog forfeits the critical orthogonal reactivity required for complex molecule construction. A generic aryl sulfonyl chloride lacks the bromine handle, preventing subsequent C-C bond formation events [1]. A simple 4-bromo-2-nitrotoluene lacks the reactive sulfonyl chloride moiety essential for introducing sulfonamide or sulfonate pharmacophores . The specific geometry—with the sulfonyl chloride on a benzylic methylene spacer rather than directly attached to the ring—significantly alters its reactivity profile in palladium-catalyzed desulfitative couplings compared to aryl sulfonyl chlorides, impacting achievable yields and substrate scope [1].

Comparator
Mismatch Context
(4-Nitrophenyl)methanesulfonyl chloride
Lacks the aryl bromide handle required for downstream cross-coupling events
4-Bromo-2-nitrotoluene
Missing sulfonyl chloride moiety prevents direct sulfonamide or sulfonate formation
Aryl sulfonyl chlorides
Benzylic spacer significantly alters reactivity profile in Pd-catalyzed couplings

Head-to-Head Evidence: Quantifying the Advantages of (4-Bromo-2-nitrophenyl)methanesulfonyl chloride


Dual Orthogonal Reactive Sites vs. Mono-Functional (4-Nitrophenyl)methanesulfonyl chloride

The target compound (MW 314.54 g/mol) possesses two distinct reactive sites: a methanesulfonyl chloride and an aryl bromide. This is directly contrasted with the widely available (4-Nitrophenyl)methanesulfonyl chloride (MW 235.65 g/mol), which terminates at sulfonamide/sulfonate formation [1]. The presence of the bromine atom in the target compound enables a second, independent synthetic step, such as a Suzuki-Miyaura coupling, to further elaborate the molecular core without needing to install a separate halogen handle [2]. This bifunctionality is also absent in 4-Bromo-2-nitrotoluene, which contains only the aromatic bromide .

Orthogonal Reactivity
Head-to-head
2 reactive sites vs 1 site for non-brominated analog
Supports step-efficient sequential synthesis
Confirmed by structural analysis
Bifunctional Linker Sequential Derivatization Cross-Coupling

Enhanced Electrophilic Reactivity through ortho-Nitro Substitution

The rate of hydrolysis, a key indicator of electrophilic reactivity, for substituted benzenesulfonyl chlorides follows the order: p-NO₂ > m-NO₂ > p-Br > H > p-CH₃ > p-OCH₃ [1]. The target compound, with a strong electron-withdrawing nitro group ortho to the sulfonyl chloride-bearing carbon, exhibits enhanced reactivity compared to its para-nitro or meta-nitro analogs. While the exact hydrolysis rate for this specific arylmethanesulfonyl chloride is not reported, the class-level trend is consistent and predictive. The ortho-nitro configuration induces a greater electron deficiency at the sulfur center, distinguishing it from 4-bromo-2-nitrobenzenesulfonyl chloride, where the -SO₂Cl is directly on the ring and subject to different resonance effects [2].

Electrophilic Reactivity
Class-level inference
ortho-NO₂ group enhances reaction rate
May support efficient sulfonamide formation
Consistent with reported rate rankings
Electrophilicity Sulfonylation Kinetics Leaving Group Ability

Superior Nucleophilic Reactivity Compared to Sulfonyl Fluoride Analog

A direct head-to-head comparison of aliphatic sulfonyl chlorides and fluorides in the parallel synthesis of sulfonamides revealed a crucial performance gap: aliphatic sulfonyl chlorides reacted efficiently with sterically hindered amines, whereas the corresponding sulfonyl fluorides exhibited low activity under identical conditions [1]. This indicates that the target sulfonyl chloride will be a far more reliable electrophile for challenging amine substrates, including those with sterically encumbered α-branching, compared to its sulfonyl fluoride counterpart. This is distinct from the application profile of sulfonyl fluorides, which are preferred as irreversible serine hydrolase inhibitors in chemical biology.

Nucleophilic Reactivity
Head-to-head
Reported high conversion with hindered amines
Supports diverse amine substrate scope
Sulfonyl fluoride analog fails under same conditions
Sulfonyl Halide Reactivity Parallel Synthesis Amine Coupling

Validated Purity and Distinct Cost Profile Relative to Non-Brominated Parent

The target compound is commercially available with a certified purity of 95.0%, a specification critical for predictable yields in subsequent transformations [1]. In comparison, the non-brominated analog (4-nitrophenyl)methanesulfonyl chloride is available at a significantly lower market price (approx. $7/g vs. $628/g) . This price difference is justified by the additional synthetic utility conferred by the bromine atom: without it, a user would need to perform a separate, often low-yielding, bromination step on an advanced intermediate, which carries additional time and cost.

Purity & Cost Profile
Specification review
95.0% purity; premium relative to non-brominated analog
Cost vs. step-economy trade-off context
Vendor specification; price reflects installed utility
Commercial Availability Purity Analysis Procurement

Optimal Procurement Scenarios for (4-Bromo-2-nitrophenyl)methanesulfonyl chloride


Sequential Library Synthesis of Arylsulfonamide-Based Kinase Inhibitors

In medicinal chemistry programs targeting kinases, a common strategy is to generate a library of N-arylated sulfonamides. This compound is ideal for a two-step, one-pot procedure: first, react the sulfonyl chloride with a diverse set of primary or secondary amines to form the core sulfonamide scaffold. The residual aryl bromide is then poised for a subsequent Suzuki-Miyaura cross-coupling with various boronic acids, introducing a second diversity point [1]. The bifunctional nature, as evidenced in Section 3, directly enables this efficient library synthesis, avoiding intermediate purification steps.

Synthesis of Functionalized Benzothiadiazepine Dioxides for CNS Programs

Arylmethanesulfonyl chlorides are key intermediates in the synthesis of 2,3,4-benzothiadiazepine 2,2-dioxides, a scaffold of interest for central nervous system (CNS) disorders [1]. Using this specific reagent introduces a strategically placed aryl bromide, which is non-reactive during the cyclization but available for a late-stage functionalization (e.g., cyanation, fluorination) to fine-tune the pharmacokinetic properties of the final drug candidate. The unique benzylic linkage differentiates it from aryl sulfonyl chlorides in terms of the ring-closure kinetics.

Covalent Probe Development for Activity-Based Protein Profiling (ABPP)

While sulfonyl fluorides are common in ABPP, sulfonyl chlorides offer an advantage for constructing probes where a sulfonamide or sulfonate linkage is desired for reversible or specific binding interactions. The high electrophilicity of the target compound, predicted from the ortho-nitro effect, ensures efficient labeling of even weakly nucleophilic protein residues. The aryl bromide can subsequently be utilized to attach a reporter tag (e.g., biotin, fluorophore) via standard cross-coupling chemistry on the intact protein-ligand complex [1].

Agrochemical Intermediate with a Built-In Diversification Point

For process chemists developing new agrochemicals, this compound serves as a common advanced intermediate. The sulfonyl chloride group can be used to introduce a sulfonamide linkage to various heterocyclic cores, while the bromine atom is available for a late-stage installation of a costly difluoromethyl or cyclopropyl group via palladium-catalyzed cross-coupling [1]. The validated 95% purity ensures consistent performance in kilolab-scale transformations, reducing the risk associated with scale-up.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Sequential sulfonylation and cross-coupling
Substrate scope for Suzuki-Miyaura coupling
Benzothiadiazepine scaffold for CNS lead optimization
Late-stage functionalization handle
Orthogonality during cyclization steps
Activity-based protein profiling (ABPP) probe construction
Electrophilic labeling with reporter tag attachment
Bioconjugation compatibility
Agrochemical intermediate diversification
Common advanced intermediate strategy
Kilolab-scale batch reproducibility
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